N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide
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Overview
Description
N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide is a compound that features a piperidine ring substituted with a trifluoroacetyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as benzaldehydes, malononitrile, and ammonium acetate.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via N-alkylation followed by cleavage of the trifluoroacetyl group under phase-transfer conditions.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the piperidine derivative with a but-2-ynamide precursor under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide has several scientific research applications:
Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and mechanisms.
Medicine: Due to its unique structure, it could be explored for therapeutic applications, including as a potential drug candidate.
Industry: The compound may find use in materials science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoroacetyl group and piperidine ring are likely to play key roles in its interaction with these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and trifluoroacetyl-containing molecules. Examples include:
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Trifluoroacetyl Compounds: Molecules containing the trifluoroacetyl group but with different core structures.
Uniqueness
N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide is unique due to the combination of its piperidine ring, trifluoroacetyl group, and but-2-ynamide moiety. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-2-4-10(18)16-7-9-5-3-6-17(8-9)11(19)12(13,14)15/h9H,3,5-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVNLMUXGBINPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCCN(C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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